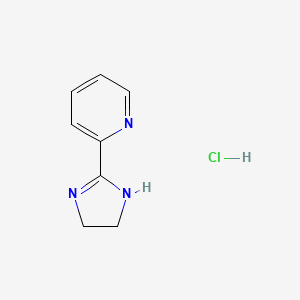

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride, also known as DIHPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a pyridine derivative that contains an imidazole ring, making it a unique structure with potential biological activity. In

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride inhibits the aggregation of amyloid beta peptides by binding to their hydrophobic regions. This prevents the formation of toxic oligomers and fibrils, which are believed to be responsible for neuronal damage in Alzheimer's disease. Additionally, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride has been shown to activate the Nrf2/ARE pathway, which is responsible for the expression of antioxidant and detoxifying enzymes. This pathway plays a crucial role in protecting cells from oxidative stress.

Biochemical and Physiological Effects

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride can inhibit the aggregation of amyloid beta peptides, protect dopaminergic neurons from oxidative stress, and activate the Nrf2/ARE pathway. In vivo studies have shown that 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride can improve cognitive function in animal models of Alzheimer's disease and protect against neurotoxicity induced by 6-OHDA, a toxin that induces Parkinson's disease-like symptoms.

Advantages and Limitations for Lab Experiments

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized in the lab. Additionally, it has shown promising results in various scientific research applications, making it a valuable tool for studying neurological disorders. However, there are also limitations to using 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions. Additionally, its potential therapeutic applications have not been fully explored, which limits its utility in drug development.

Future Directions

There are several future directions for research on 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride. One area of research is to further elucidate its mechanism of action. Understanding how 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride interacts with amyloid beta peptides and activates the Nrf2/ARE pathway could provide valuable insights into the development of therapeutic agents for neurological disorders. Additionally, exploring the potential therapeutic applications of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride beyond Alzheimer's disease and Parkinson's disease could expand its utility in drug development. Finally, investigating the potential side effects and toxicity of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride is crucial for its safe use in clinical settings.

Conclusion

In conclusion, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride is a promising compound with potential therapeutic applications for neurological disorders. Its mechanism of action is not fully understood, but it has shown promising results in various scientific research applications. Its advantages and limitations for lab experiments should be carefully considered, and future research should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride involves the reaction of 2-aminopyridine with glyoxal in the presence of a reducing agent. The reaction yields a mixture of products, which can be separated using column chromatography. The final product, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride, is obtained as a white crystalline powder after recrystallization from ethanol. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride has shown potential in various scientific research applications. One of the most promising areas of research is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine hydrochloride has been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.

properties

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c1-2-4-9-7(3-1)8-10-5-6-11-8;/h1-4H,5-6H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOUORNPHUFELI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide trifluoroacetate](/img/structure/B6132723.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6132724.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6132735.png)

![8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B6132762.png)

![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}decahydroisoquinoline](/img/structure/B6132768.png)

![propyl 4-ethyl-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6132772.png)

![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6132786.png)

![4-methoxy-N-({1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6132793.png)

![N-cyclopropyl-N'-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6132795.png)

![2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6132800.png)

![N-[1-(4-fluorophenyl)propyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6132810.png)

![N-{imino[(4-methoxyphenyl)amino]methyl}urea](/img/structure/B6132816.png)